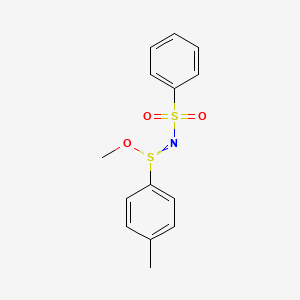
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate is an organic compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate typically involves the reaction of benzenesulfonyl chloride with a suitable amine under controlled conditions. One common method involves the use of sodium methoxide in methanol as a base to facilitate the reaction . The reaction is carried out at a temperature range of 25-35°C for about 30 minutes, followed by neutralization and filtration to obtain the desired product.
Chemical Reactions Analysis
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the nature of the target molecules and the reaction conditions.
Comparison with Similar Compounds
Methyl N-(benzenesulfonyl)-4-methylbenzene-1-sulfinimidate can be compared with other similar compounds such as benzenesulfonamide and methyl benzenesulfonate These compounds share similar structural features but differ in their chemical reactivity and applications For example, benzenesulfonamide is primarily used as an antimicrobial agent, while methyl benzenesulfonate is used in organic synthesis as a methylating agent
Properties
CAS No. |
106119-14-6 |
|---|---|
Molecular Formula |
C14H15NO3S2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[methoxy-(4-methylphenyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S2/c1-12-8-10-13(11-9-12)19(18-2)15-20(16,17)14-6-4-3-5-7-14/h3-11H,1-2H3 |
InChI Key |
YQCHGICUKMVQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=NS(=O)(=O)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















